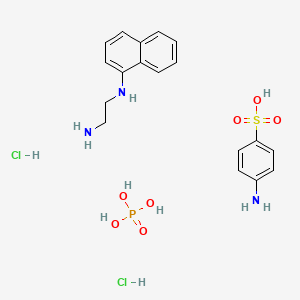
Tris(dibenzylidenacetone) dipalladium chloroform
Übersicht
Beschreibung
Tris(dibenzylidenacetone) dipalladium chloroform, also known as dipalladium-tris(dibenzylidenacetone) chloroform complex, is an organopalladium compound. It is a complex of palladium(0) with dibenzylidenacetone and chloroform. This compound is widely used as a homogeneous catalyst in organic synthesis due to its ability to easily displace the dibenzylidenacetone ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(dibenzylidenacetone) dipalladium chloroform is typically prepared by reacting dibenzylidenacetone with sodium tetrachloropalladate. The reaction is often carried out in the presence of chloroform, which leads to the formation of the chloroform adduct . The reaction conditions usually involve stirring the mixture at room temperature for several hours .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of chloroform as a solvent and the reaction with sodium tetrachloropalladate remain consistent. The compound is often recrystallized from chloroform to ensure purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(dibenzylidenacetone) dipalladium chloroform undergoes various types of reactions, primarily serving as a catalyst in these processes. Some of the notable reactions include:
Oxidation: It can catalyze the oxidation of aromatic alcohols.
Reduction: It is involved in the reduction of certain organic compounds.
Substitution: It facilitates substitution reactions, particularly in the formation of carbon-nitrogen bonds.
Common Reagents and Conditions
The compound is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions typically involve reagents like aryl halides, boronic acids, and alkynes, under conditions that include the presence of a base and an appropriate solvent .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Tris(dibenzylidenacetone) dipalladium chloroform has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which tris(dibenzylidenacetone) dipalladium chloroform exerts its catalytic effects involves the activation of palladium(0) centers. These centers facilitate the formation and breaking of chemical bonds during the catalytic cycle. The dibenzylidenacetone ligands are easily displaced, allowing the palladium centers to interact with the substrates and promote the desired reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(dibenzylidenacetone)palladium(0): Another palladium(0) complex with similar catalytic properties.
Tetrakis(triphenylphosphine)palladium(0): A widely used palladium(0) catalyst in organic synthesis.
Palladium acetate: Commonly used in various palladium-catalyzed reactions.
Uniqueness
Tris(dibenzylidenacetone) dipalladium chloroform is unique due to its high solubility in organic solvents and its ability to serve as an effective precursor to active palladium(0) catalysts. Its chloroform adduct form enhances its stability and ease of handling in various synthetic applications .
Eigenschaften
IUPAC Name |
chloroform;1,5-diphenylpenta-1,4-dien-3-one;palladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C17H14O.CHCl3.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;2-1(3)4;;/h3*1-14H;1H;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAMMBFJMYMQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H43Cl3O3Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dipotassium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;dihydrate](/img/structure/B8254742.png)




![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33R,36R,38R,40R,42R,44R,46R,48R)-5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8254767.png)

![5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B8254777.png)
![(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid;trihydrate](/img/structure/B8254784.png)
![3-Amino-5,12,13,14-tetrahydroxy-14-(hydroxymethyl)-8,10-dioxa-2-aza-4-azoniatetracyclo[7.3.1.17,11.01,6]tetradec-3-en-9-olate](/img/structure/B8254792.png)



![sodium;2-hydroxy-4-[(4-nitrophenyl)diazenyl]benzoate](/img/structure/B8254844.png)
